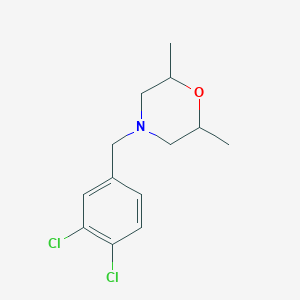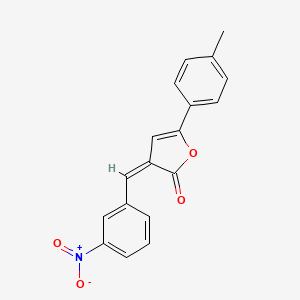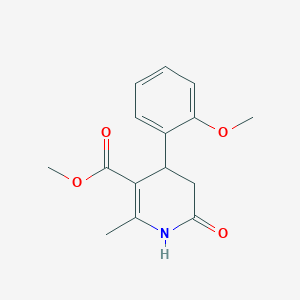
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine (DCBD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and is known for its ability to interact with various biological systems.
Scientific Research Applications
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been used in various scientific research applications such as pharmacology, toxicology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. This compound has also been used as a tool for studying the role of ion channels in various biological processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is complex and involves multiple targets. It has been shown to interact with various ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. This compound has also been found to modulate the activity of G protein-coupled receptors and ionotropic receptors. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is highly toxic and should be handled with care. In addition, this compound has low solubility in water, which can limit its use in some biological assays.
Future Directions
There are several future directions for research on 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of research is the identification of the specific targets of this compound and the elucidation of its mode of action. This compound has also been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Therefore, further research is needed to explore the potential clinical applications of this compound.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. It has a wide range of biological activities and has been used as a tool for studying various biological processes. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential clinical applications.
Synthesis Methods
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine can be synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds smoothly and yields a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)13(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFYWOIUPVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)


